
N-(2-chlorophenyl)furan-2-carboxamide
Overview
Description
N-(2-chlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Chemical Reactions Analysis
N-(2-chlorophenyl)furan-2-carboxamide participates in diverse chemical transformations:
2.1 Oxidation
The compound undergoes oxidation of the carboxamide group under acidic or basic conditions, potentially forming amides or quinone derivatives.
2.2 Substitution
The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, particularly under strongly activating conditions due to the electron-withdrawing chlorine substituent.
2.3 Hydrolysis
The carboxamide group is susceptible to hydrolysis in the presence of strong acids or bases, yielding carboxylic acids or amines.
2.4 Thiourea Linker Reactions
In related derivatives, the thiourea linker (when present) is critical for maintaining inhibitory activity. Replacement with urea or guanidine linkers reduces potency, as observed in SARS-CoV-2 Mpro inhibitor studies .
Reaction Type | Conditions/Reagents | Outcome |
---|---|---|
Oxidation | Acidic/basic media | Amide/quinone derivatives |
Substitution | Nucleophilic agents (e.g., amines) | Modified phenyl substituent |
Hydrolysis | Strong acids/bases | Carboxylic acid or amine |
Characterization Data
Key analytical techniques confirm the compound’s structure and purity:
4.1 Spectroscopy
4.2 Mass Spectrometry
LC/MS m/z [M − H] = 290.0 for carbamothioyl derivatives .
Technique | Key Observations |
---|---|
IR | C=O, C=S, and aromatic C=C stretches |
NMR | NH and aromatic proton signals |
Mass Spectrometry | Molecular ion peak confirmation |
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that N-(2-chlorophenyl)furan-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Potential:
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its efficacy against cancer cells . For example, para-substituted derivatives showed improved activity compared to their ortho and meta counterparts.
Anti-inflammatory Effects:
this compound has been investigated for its potential anti-inflammatory effects. Compounds derived from furan have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for drug development due to its diverse biological activities. Its structural characteristics allow for modifications that can lead to derivatives with enhanced therapeutic profiles. Ongoing studies focus on optimizing these derivatives for better potency and selectivity against specific biological targets.
Industrial Applications
Beyond biological applications, this compound has potential uses in material science and industry. Its unique chemical properties make it suitable for developing new polymers and coatings. Additionally, it could serve as an intermediate in synthesizing agrochemicals and pharmaceuticals, contributing to various industrial processes .
Case Studies and Research Findings
A number of studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)furan-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The furan ring and the carboxamide group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine substituent instead of chlorine.
N-(2-amino-5-chlorophenyl)furan-2-carboxamide: Contains an amino group on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)furan-2-carboxamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct properties compared to other aromatic systems.
Biological Activity
N-(2-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring attached to a chlorophenyl group through a carboxamide linkage. Its structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of furan-2-carboxamides against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | E. coli | 5.64 |
This compound | S. aureus | 8.33 |
This compound | P. aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer types, including leukemia and breast cancer cells. For instance, it was shown to have an IC50 value of 18.8 µM against MCF7 breast cancer cells .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF7 | 18.8 |
HepG2 | 35.01 |
K562 | 1.90 |
Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives, including this compound, have also been documented. These compounds have been shown to inhibit COX-2 activity, making them potential candidates for treating inflammatory conditions .
Case Studies
- Antimicrobial Effectiveness : A study conducted on various furan derivatives demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics against multidrug-resistant strains .
- Cytotoxicity in Cancer Research : In a comparative analysis involving doxorubicin, this compound showed comparable or enhanced cytotoxicity in specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
Properties
IUPAC Name |
N-(2-chlorophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFMIHJPUIGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351839 | |
Record name | N-(2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-52-5 | |
Record name | N-(2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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